molecular formula C22H23NO5 B2906262 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid CAS No. 2219373-89-2

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid

Cat. No. B2906262
CAS RN: 2219373-89-2
M. Wt: 381.428
InChI Key: JKHXXGWSFYCSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid, also known as Fmoc-L-3,4-dihydroxyphenylalanine (Fmoc-DOPA), is a derivative of the amino acid L-3,4-dihydroxyphenylalanine (DOPA). Fmoc-DOPA is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

Fmoc-DOPA acts as a nucleophile, which can react with various electrophiles, such as isocyanates and epoxides, to form covalent bonds. This property makes it useful for the synthesis of various compounds, including peptides, proteins, and polymers.
Biochemical and Physiological Effects
Fmoc-DOPA has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been shown to enhance the adhesion and proliferation of cells on various substrates, which makes it useful for tissue engineering and regenerative medicine.

Advantages and Limitations for Lab Experiments

Fmoc-DOPA has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, such as its relatively high cost and limited solubility in some solvents.

Future Directions

There are several potential future directions for the use of Fmoc-DOPA in scientific research. These include the development of new biomaterials and drug delivery systems, the synthesis of new peptides and proteins with enhanced properties, and the investigation of its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders.
In conclusion, Fmoc-DOPA is a versatile and useful compound for scientific research, with potential applications in various fields. Its unique chemical properties and potential for future development make it an important area of study for researchers in the field of chemistry, biochemistry, and biomedical engineering.

Synthesis Methods

Fmoc-DOPA can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis is the most commonly used method, which involves the stepwise assembly of amino acids on a solid support.

Scientific Research Applications

Fmoc-DOPA has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It has also been used in the development of new drugs and biomaterials, such as hydrogels and coatings for medical devices.

properties

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)9-10-22(11-12-27-14-22)23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHXXGWSFYCSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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